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molecular formula C5H4ClIN2 B1388418 6-Chloro-3-iodopyridin-2-amine CAS No. 800402-06-6

6-Chloro-3-iodopyridin-2-amine

Cat. No. B1388418
M. Wt: 254.45 g/mol
InChI Key: GGXIOSCUHASSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977352B2

Procedure details

To a solution of N-(6-chloro-3-iodopyridin-2-yl)pivalamide (17.0 g, 50.2 mmol) in dioxane (80 mL) is added 2 N aqueous HCl (50 mL) and the resulting mixture is stirred at 105° C. for 2 h. After cooling to RT, the reaction mixture is slowly poured into a saturated aqueous NaHCO3 solution (200 mL) and the resulting mixture is extracted with ethyl acetate (400 mL×3). The combined organic extracts are washed with brine (300 mL×3), dried over MgSO4, and solvent is evaporated on a rotary evaporator to provide 6-chloro-3-iodopyridine-2-amine as light brown solid (12.8 g, yield 100%). 1H NMR (300 MHz, DMSO-d6), δ 7.85 (d, J=8.1 Hz, 1H), 6.36 (d, J=8.1 Hz, 1H), 6.50 (br s, 2H). LCMS-ESI (m/z): calcd for C5H4ClIN2 253.9; [M+H]+ found 255.3.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C(C)(C)C)[C:5]([I:15])=[CH:4][CH:3]=1.Cl.C([O-])(O)=O.[Na+]>O1CCOCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([I:15])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC(C(C)(C)C)=O)I
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 105° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ethyl acetate (400 mL×3)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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